
(R)-3,4-Dcpg
Übersicht
Beschreibung
AMPA receptor antagonist with weak activity at NMDA receptors and little activity at kainate receptors.
Biologische Aktivität
(R)-3,4-Dicarboxyphenylglycine, commonly referred to as (R)-3,4-DCPG, is a compound recognized for its role as an antagonist of AMPA receptors and its weak activity at NMDA receptors. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Chemical Name : (R)-3,4-Dicarboxyphenylglycine
- CAS Number : 201730-10-1
- Molecular Formula : C₉H₉N₁O₆
This compound primarily functions as an AMPA receptor antagonist , which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system. Its weak activity at NMDA receptors and negligible effects on kainate receptors further delineate its specificity in glutamatergic signaling pathways .
Antagonistic Effects on AMPA Receptors
Research indicates that this compound effectively inhibits AMPA receptor activity. This inhibition is significant in contexts such as neuroprotection and the modulation of excitotoxicity associated with various neurological disorders. The compound has been shown to produce no significant behavioral changes in animal models when tested for aggression modulation, suggesting that its antagonistic effects do not synergistically influence aggressive behaviors .
Case Studies and Research Findings
- Neuroprotective Effects :
- Influence on Pain Perception :
Data Tables
Property | Value |
---|---|
Purity | ≥96% |
AMPA Receptor Activity | Antagonist |
NMDA Receptor Activity | Weak Antagonist |
Kainate Receptor Activity | Little Activity |
Research Implications
The biological activity of this compound has implications for understanding and treating conditions characterized by dysregulated glutamatergic signaling. Its selective antagonism at AMPA receptors positions it as a candidate for further research into neuroprotective strategies and pain management therapies.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Effects
(R)-3,4-DCPG has shown promise in the treatment of epilepsy. Research indicates that intracerebroventricular administration of this compound can exert anticonvulsive effects in models of status epilepticus and temporal lobe epilepsy. For instance, a study demonstrated that while systemic administration did not yield significant neuroprotective effects, intracerebroventricular application effectively controlled seizures without preventing neuronal loss in specific brain regions .
Study | Method | Findings |
---|---|---|
Intracerebroventricular injection in mice | Controlled seizures without neuroprotection | |
Administration in VPA-exposed rats | Enhanced social interaction and synaptic plasticity |
Effects on Morphine-Induced Conditioned Place Preference
This compound has been investigated for its role in modulating morphine-induced conditioned place preference (CPP) in animal models. The compound was found to reduce the acquisition of morphine-induced CPP when administered intra-accumbally, suggesting a potential application in addiction treatment . However, it did not significantly affect the expression of morphine-induced CPP once established.
Study | Method | Findings |
---|---|---|
Intra-accumbal microinjection in rats | Reduced acquisition of morphine-induced CPP |
Potential in Treating Autism Spectrum Disorders (ASD)
Recent studies have highlighted the role of mGlu8 receptors in neurodevelopmental disorders such as ASD. In a model using valproic acid (VPA) exposure to mimic ASD symptoms, this compound was shown to reverse deficits in social interaction and enhance long-term potentiation (LTP) in affected rats . This suggests that targeting mGlu8 receptors could be a viable therapeutic strategy for improving social behaviors associated with ASD.
Mechanistic Insights
The mechanism by which this compound exerts its effects primarily involves the modulation of glutamatergic signaling through mGlu8 receptors. It has been shown to influence synaptic plasticity and neurotransmitter release dynamics, which are crucial for cognitive functions and emotional regulation.
Structural Studies
Structural studies have elucidated the binding characteristics of this compound to mGlu8 receptors. The compound's unique structural properties allow for high selectivity towards mGlu8 compared to other receptor subtypes . Understanding these interactions at a molecular level can aid in designing more effective drugs targeting similar pathways.
Eigenschaften
IUPAC Name |
4-[(R)-amino(carboxy)methyl]phthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVMOGKBEVRBPP-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424986 | |
Record name | 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201730-10-1 | |
Record name | 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.